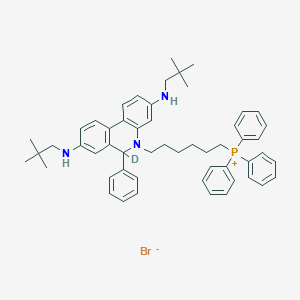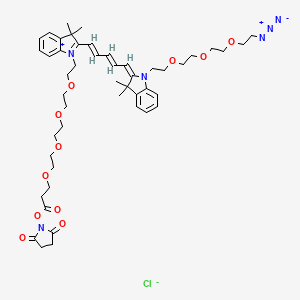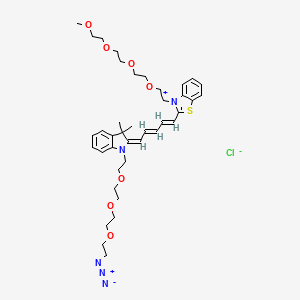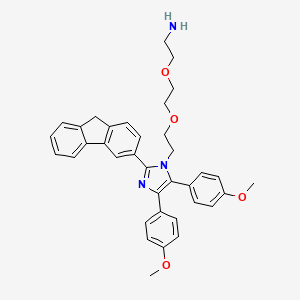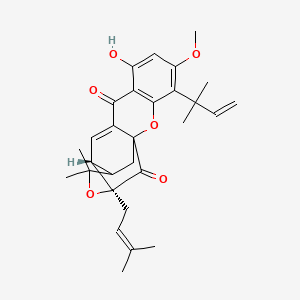![molecular formula C7H24N2O5 B1193272 3-[[4-(4-Cyanophenyl)phenoxy]methyl]-1-(4-methoxybenzoyl)pyrrolidine-3-carboxylic acid](/img/structure/B1193272.png)
3-[[4-(4-Cyanophenyl)phenoxy]methyl]-1-(4-methoxybenzoyl)pyrrolidine-3-carboxylic acid
Descripción general
Descripción
PF-04852946 is an EP2 receptor-selective antagonist.
Aplicaciones Científicas De Investigación
1. Antioxidant Activity
A study identified bioactive phenyl ether derivatives from the marine-derived fungus Aspergillus carneus, including compounds structurally similar to 3-[[4-(4-Cyanophenyl)phenoxy]methyl]-1-(4-methoxybenzoyl)pyrrolidine-3-carboxylic acid. These compounds exhibited significant antioxidant activities, comparable to that of ascorbic acid (Xu et al., 2017).
2. Synthetic Chemistry
Research involving the condensation of o-cyanomethylbenzoic acids with esters of amino-thiophene-carboxylic acids, akin to the synthesis process of similar compounds, highlights the compound's role in developing novel synthetic pathways in chemistry (Kucherenko et al., 2008).
3. Pharmacological Research
Studies on compounds structurally related to 3-[[4-(4-Cyanophenyl)phenoxy]methyl]-1-(4-methoxybenzoyl)pyrrolidine-3-carboxylic acid have been significant in pharmacological research, especially in exploring their potential as enzyme inhibitors or therapeutic agents (Magano et al., 2014).
4. Microbial Metabolism
A study on the microbial transformation of phenolic compounds underlines the potential application of compounds like 3-[[4-(4-Cyanophenyl)phenoxy]methyl]-1-(4-methoxybenzoyl)pyrrolidine-3-carboxylic acid in understanding and harnessing microbial pathways for biotechnological applications (Bisaillon et al., 1993).
5. Heterocyclic Chemistry
The synthesis of isomeric heterocyclic azo dyes involving compounds similar to 3-[[4-(4-Cyanophenyl)phenoxy]methyl]-1-(4-methoxybenzoyl)pyrrolidine-3-carboxylic acid has been crucial in the development of novel dyes with improved pH stability, useful in various industrial applications (Wang et al., 2018).
6. Organic Synthesis and Catalysis
Research has focused on the regioselectivity of palladium(II)-induced intramolecular cyclization of compounds structurally related to 3-[[4-(4-Cyanophenyl)phenoxy]methyl]-1-(4-methoxybenzoyl)pyrrolidine-3-carboxylic acid, contributing to advancements in organic synthesis and catalysis (Hosokawa et al., 1976).
7. Material Science
In material science, studies involving similar compounds have been instrumental in developing hyperbranched polymers, indicating potential applications of 3-[[4-(4-Cyanophenyl)phenoxy]methyl]-1-(4-methoxybenzoyl)pyrrolidine-3-carboxylic acid in this field (Hong et al., 2003).
Propiedades
Nombre del producto |
3-[[4-(4-Cyanophenyl)phenoxy]methyl]-1-(4-methoxybenzoyl)pyrrolidine-3-carboxylic acid |
|---|---|
Fórmula molecular |
C7H24N2O5 |
Peso molecular |
456.5 |
Nombre IUPAC |
3-[[4-(4-cyanophenyl)phenoxy]methyl]-1-(4-methoxybenzoyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C27H24N2O5/c1-33-23-10-8-22(9-11-23)25(30)29-15-14-27(17-29,26(31)32)18-34-24-12-6-21(7-13-24)20-4-2-19(16-28)3-5-20/h2-13H,14-15,17-18H2,1H3,(H,31,32) |
Clave InChI |
MDVYCLAYSVNYDS-UHFFFAOYSA-N |
SMILES |
O=C(C1(COC2=CC=C(C3=CC=C(C#N)C=C3)C=C2)CN(C(C4=CC=C(OC)C=C4)=O)CC1)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
PF-04852946; PF 04852946; PF04852946. |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-8-Bromo-6-(2-fluorophenyl)-4-methyl-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylic acid](/img/structure/B1193190.png)

